6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
“6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine” is a complex organic compound . It belongs to the class of triazolopyrimidines, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a triazolopyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds incorporating the pyridazine moiety due to their significant biological properties. These efforts include the development of new synthetic routes to create pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran and other functional groups. The structures of these compounds are confirmed through elemental analyses, spectral data, and alternative synthetic routes, highlighting the versatility and potential utility of the pyridazine core in medicinal chemistry and drug development (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antiviral Activity
Some newly synthesized triazolo[4,3-b]pyridazine derivatives have been evaluated for their antiviral activity, particularly against hepatitis A virus (HAV). The studies have shown promising results, with certain compounds exhibiting significant effects on HAV, potentially offering new avenues for the treatment of viral infections (Shamroukh & Ali, 2008).
Chemical Properties and Reactions
The chemistry of 1,2,4-triazolo[4,3-b]pyridazine derivatives has been explored through various reactions, such as cyclocondensation, to understand their chemical behavior and potential applications. These studies contribute to a deeper understanding of the reactivity and functionalization possibilities of pyridazine derivatives, facilitating the design of new compounds with desired pharmacological properties (Desenko, Komykhov, Orlov, & Meier, 1998).
Anticonvulsant Properties
The anticonvulsant properties of certain 1,2,4-triazolo[4,3-b]pyridazine derivatives have been investigated, showing that these compounds can be effective in preventing seizures. This research suggests potential therapeutic applications for these compounds in the treatment of epilepsy and related neurological disorders (Moreau, Coudert, Rubat, Gardette, Vallée-Goyet, Couquelet, Bastide, & Tronche, 1994).
Pharmaceutical Applications
Synthetic efforts have also led to the development of compounds with potential pharmaceutical applications, including as antiasthma agents. The preparation of triazolo[1,5-c]pyrimidines, for example, has been guided by their activity as mediator release inhibitors, which could have implications for the treatment of asthma and allergic conditions (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Safety and Hazards
Properties
IUPAC Name |
6,8-dimethyl-7-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)19-20-11-17-18-16(12)20/h3-9,11H,10H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZHQFHVTWNLJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN2C1=NN=C2)C)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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